molecular formula C10H12ClNO2 B2934056 2-chloro-N-(2-phenoxyethyl)acetamide CAS No. 90869-70-8

2-chloro-N-(2-phenoxyethyl)acetamide

Cat. No.: B2934056
CAS No.: 90869-70-8
M. Wt: 213.66
InChI Key: KHBCOAPBKVRSFB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenoxyethyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is identified by the CAS Number 90869-70-8 . This acetamide derivative features a phenoxyethyl group linked to a chloroacetamide moiety, a structure that makes it a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The reactive chloro and amide functional groups allow for further chemical modifications, enabling researchers to synthesize more complex molecules for various experimental purposes. It is available with a purity of 95% . As a standardized reagent, it is primarily used in laboratory settings for chemical synthesis and pharmaceutical research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBCOAPBKVRSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for 2 Chloro N 2 Phenoxyethyl Acetamide

Established Synthetic Routes to N-(2-Phenoxyethyl)acetamide Frameworks

The foundational methods for constructing the N-(2-phenoxyethyl)acetamide core of the target molecule rely on fundamental organic reactions, primarily nucleophilic acyl substitution.

Nucleophilic Acylation Approaches

Nucleophilic acyl substitution is the cornerstone reaction for forming the amide linkage in 2-chloro-N-(2-phenoxyethyl)acetamide. masterorganicchemistry.com This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of a carboxylic acid derivative. libretexts.org The reaction proceeds through a tetrahedral intermediate which then collapses, expelling a leaving group and resulting in the substitution of the nucleophile for the leaving group. libretexts.orgkhanacademy.org

For the synthesis of this compound, the nucleophile is 2-phenoxyethylamine (B128699). The acylating agent is typically a reactive derivative of chloroacetic acid, such as an acid halide, which possesses a good leaving group. The reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acid halides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com This hierarchy is dictated by the stability of the leaving group; the weaker the basicity of the leaving group, the more reactive the acyl compound. youtube.com Therefore, chloroacetyl chloride is the most common and effective acylating agent for this transformation due to the excellent leaving group ability of the chloride ion.

The general mechanism involves the lone pair of electrons on the nitrogen atom of 2-phenoxyethylamine attacking the carbonyl carbon of chloroacetyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group, yielding the final amide product. masterorganicchemistry.comlibretexts.org

Amidation Reactions for Chloroacetamide Formation

The specific application of nucleophilic acylation to form chloroacetamides is a widely documented and reliable synthetic method. The standard procedure involves the reaction of a primary or secondary amine with chloroacetyl chloride. ijpsr.infosphinxsai.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. google.com The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Commonly used bases include tertiary amines like triethylamine (B128534) (TEA) or non-nucleophilic amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comresearchgate.net The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) being frequently employed. sphinxsai.comresearchgate.net The reaction is typically performed at room temperature or with initial cooling to control the exothermic nature of the acylation. sphinxsai.comresearchgate.net

For instance, a general procedure involves dissolving the amine (in this case, 2-phenoxyethylamine) in a suitable solvent, adding a base, and then slowly adding chloroacetyl chloride, often at a reduced temperature (0-5 °C). researchgate.net The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is usually isolated by pouring the reaction mixture into water, which precipitates the amide. The crude product can then be purified by recrystallization. sphinxsai.comresearchgate.net

Advanced Synthetic Protocols and Reaction Optimization for this compound

While the traditional Schotten-Baumann conditions are effective, research has focused on optimizing the synthesis of N-substituted chloroacetamides to improve yields, reduce reaction times, and simplify purification. One key area of optimization has been the choice of base and solvent system.

A study on the amidation of chloroacetyl chloride with various aryl amines demonstrated that the combination of DBU as a base and THF as a solvent provided superior results compared to other systems like TEA in DCM or K2CO3 in benzene. sphinxsai.comresearchgate.net The use of DBU in THF at room temperature led to high yields (75-95%) within shorter reaction times (3-6 hours). sphinxsai.comresearchgate.net This method offers advantages such as mild reaction conditions and often allows for product isolation simply by precipitation and recrystallization, avoiding the need for column chromatography. sphinxsai.comresearchgate.net

The table below summarizes the optimization of reaction conditions for the synthesis of N-phenylacetamide from aniline (B41778) and chloroacetyl chloride, which serves as a model for the synthesis of the target compound.

EntryBaseSolventTime (h)Yield (%)
1 DBUTHF386
2 DBUDCM572
3 DBUToluene (B28343)665
4 DABCOTHF475
5 TEATHF668

This table is based on data for a model reaction and illustrates the effect of different reagents on reaction outcomes. researchgate.net

These advanced protocols highlight that a careful selection of reagents can significantly enhance the efficiency and practicality of chloroacetamide synthesis.

Green Chemistry Principles in this compound Synthesis

In line with the growing importance of sustainable chemistry, efforts have been made to develop greener synthetic routes for amides, focusing on reducing solvent waste and energy consumption.

Exploration of Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to eliminate the environmental and economic issues associated with solvent use, such as hazardous waste and removal costs. scispace.combohrium.com Several solvent-free methods for amide synthesis have been developed. One approach involves the direct heating of a mixture of a carboxylic acid and an amine, sometimes with a catalyst like boric acid. scispace.com Another method is mechanochemistry, where reactants are triturated or ground together, providing the energy needed for the reaction to occur without a solvent. scispace.com

For the formation of amides, solvent-free procedures using coupling agents have also been reported. For example, various methoxysilanes can act as effective coupling agents to facilitate the reaction between carboxylic acids and amines in good to excellent yields without the need for a solvent or the exclusion of air and moisture. rsc.org While not yet specifically documented for this compound, these solvent-free protocols offer a promising and environmentally friendly alternative to traditional solution-phase synthesis. rsc.orgscience.gov

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.comacs.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates.

The synthesis of amides is particularly amenable to microwave assistance. researchgate.net Numerous studies have reported the successful synthesis of N-acetamides and other amide derivatives by reacting amines with acyl donors under microwave irradiation, often without any catalyst or solvent. tandfonline.comresearchgate.net For instance, primary amines can be reacted directly with a carboxylic acid (which acts as both reactant and solvent) under microwave irradiation (e.g., 200 W, 150 °C) to produce the corresponding amide in just 6-8 minutes with yields often exceeding 90%. tandfonline.com This represents a significant improvement over traditional methods that can take several hours. tandfonline.com

The synthesis of new acetamide (B32628) derivatives from chloroacetyl chloride and various amines has also been successfully achieved using microwave irradiation, resulting in good yields. nih.gov This technique stands as a highly efficient and environmentally friendly method applicable to the synthesis of this compound.

Chemical Reactivity and Derivatization Sciences of 2 Chloro N 2 Phenoxyethyl Acetamide

Electrophilic Reactivity of the Chloroacetamide Substructure

The chloroacetamide substructure within 2-chloro-N-(2-phenoxyethyl)acetamide possesses two primary electrophilic sites. The carbon atom bonded to the chlorine atom is highly susceptible to nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent chlorine and carbonyl group. This makes the molecule an effective alkylating agent. Chloroacetamide and its derivatives are recognized as sulfhydryl-reactive alkylating reagents that readily form covalent bonds with nucleophiles like the thiol group of cysteine residues. nih.govthermofisher.com

Nucleophilic Substitution Reactions Involving the Halogen Atom of this compound

The most prominent feature of the chemical reactivity of this compound is the propensity of the chlorine atom to be displaced by a wide range of nucleophiles. researchgate.net This SN2 reaction is facile because chloride is a good leaving group, and the adjacent carbonyl group stabilizes the transition state. This reactivity provides a robust platform for introducing diverse functional groups into the molecule. researchgate.net

The reaction of this compound with various nucleophiles opens direct pathways to a multitude of functionalized derivatives. The general reactivity of N-substituted 2-chloroacetamides serves as a blueprint for these transformations.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like imidazoles, can readily displace the chloride to form the corresponding glycine (B1666218) amide derivatives. For instance, reacting N-substituted chloroacetamides with various anilines or heterocyclic amines leads to the formation of new C-N bonds. nih.gov The reaction of chloroacetyl chloride with amines is a common method for synthesizing the chloroacetamide precursors themselves, highlighting the reactivity of the acyl chloride which is then transferred to the C-Cl bond in the product for further substitution. researchgate.net

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles are particularly effective in reacting with chloroacetamides. The reaction with thiourea (B124793) can lead to the formation of aminothiazole derivatives. scbt.com Similarly, reactions with thiols or mercaptans, such as in the synthesis of benzimidazol-2-ylthio-N-substituted-acetamides from 2-mercaptobenzimidazole (B194830), proceed efficiently. nih.gov The reaction with sodium hydrogen selenide (B1212193), a chalcogenide analogue of a sulfur nucleophile, has been used to prepare diorganyl selenide compounds. ekb.egacs.org

Oxygen Nucleophiles: Alkoxides and phenoxides can act as nucleophiles to displace the chloride, forming ether linkages and yielding α-alkoxy or α-aryloxy acetamide (B32628) derivatives. For example, N-substituted chloroacetamides are used to alkylate the hydroxyl group of 2-arylpyridin-3-ols. researchgate.net Under strongly basic conditions, hydrolysis can occur via nucleophilic substitution of the chloride by a hydroxide (B78521) ion to yield the hydroxy-substituted derivative. researchgate.netnih.gov

The following table summarizes the types of nucleophilic substitution reactions applicable to this compound.

Nucleophile TypeExample NucleophileResulting Functional GroupProduct Class Example
NitrogenAniline (B41778), Imidazole (B134444)Aminoα-Amino Acetamide
SulfurThiophenol, ThioureaThioetherα-Thio Acetamide
OxygenSodium Methoxide, PhenolEtherα-Alkoxy/Aryloxy Acetamide
ChalcogenSodium Hydrogen SelenideSelenoetherα-Seleno Acetamide

The versatile chloroacetamide structure is also a precursor for the synthesis of azido (B1232118) and thiocyanato analogues, which are valuable intermediates in organic synthesis.

The synthesis of azido derivatives is typically achieved through a straightforward nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide (NaN₃). The reaction of a 2-chloro-N-substituted acetamide with sodium azide, often conducted in a solvent mixture like ethanol (B145695)/water, effectively replaces the chlorine atom with the azido group (–N₃). nih.govrsc.orgmdpi.com This transformation yields the corresponding 2-azido-N-(2-phenoxyethyl)acetamide, a compound that can be used in "click chemistry" reactions, such as azide-alkyne cycloadditions, or for the synthesis of various nitrogen-containing heterocycles. nih.gov

Similarly, the chloroacetamide moiety can react with thiocyanate (B1210189) salts, such as ammonium (B1175870) thiocyanate. This reaction introduces the thiocyanato group (–SCN). However, the initial substitution product can be prone to intramolecular cyclization, especially with N-aryl chloroacetamides, to generate heterocyclic systems like 2-(arylimino)thiazolidin-4-ones. thermofisher.com This cyclization highlights the utility of the reaction for building more complex molecular scaffolds.

Hydrolytic Cleavage Mechanisms of the Amide Bond in this compound

Amide bonds are generally stable, with their hydrolysis typically requiring harsh conditions such as concentrated acid or base at elevated temperatures. nih.gov However, the stability of the amide bond in this compound can be influenced by reaction conditions and the presence of intramolecular catalytic groups, although none are apparent in its basic structure.

Under acidic conditions, the hydrolysis mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. researchgate.netnih.gov This is followed by proton transfer and the departure of the amine, yielding a carboxylic acid (2-chloroacetic acid) and an amine (2-phenoxyethanamine).

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion as the leaving group. The leaving group is subsequently protonated by the solvent. researchgate.netnih.gov

Studies on related chloroacetamide herbicides have shown that under acidic conditions, cleavage of both the amide and ether groups can occur, whereas base-catalyzed hydrolysis primarily proceeds through SN2 substitution at the C-Cl bond, though amide cleavage can also be a competing pathway in some cases. researchgate.netnih.gov The rate and dominant pathway of hydrolysis are significantly influenced by pH and temperature.

Redox Transformations and Associated Chemical Modifications of this compound

The this compound molecule offers several sites for redox transformations, primarily involving the reduction of the C-Cl bond and the amide carbonyl group, or potential oxidation of the phenoxy ring.

Reduction Pathways: Two principal reduction pathways can be envisioned for this molecule. The first is the reductive dehalogenation of the carbon-chlorine bond. This transformation can be achieved using various reducing systems. For example, zero-valent iron (ZVI) nanoparticles, often used in conjunction with sodium borohydride (B1222165) (NaBH₄), have been shown to be effective catalysts for the reductive dechlorination of chloroacetamides. masterorganicchemistry.com Bimetallic systems, such as copper/iron (Cu/Fe), also significantly enhance the rate of reductive dehalogenation. chemistrysteps.com This reaction would convert this compound into N-(2-phenoxyethyl)acetamide.

A second pathway involves the reduction of the amide carbonyl group itself. Amides can be reduced to their corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net This reaction transforms the C=O group into a CH₂ group. Applying this to this compound would yield N-(2-chloroethyl)-2-phenoxyethan-1-amine, assuming the C-Cl bond remains intact under the reaction conditions, which may not always be the case.

Oxidation Pathways: The chemical oxidation of the chloroacetamide moiety for synthetic purposes is not extensively documented. However, other parts of the molecule are susceptible to oxidation. Photocatalytic studies on related chloroacetamide herbicides have indicated that oxidation often occurs on the aromatic ring, leading to hydroxylated products. researchgate.net In the case of this compound, this would correspond to the hydroxylation of the phenoxy ring. In biological systems, chloroacetamides can induce oxidative stress through the generation of reactive oxygen species (ROS), though this is a mechanism of toxicity rather than a controlled synthetic transformation.

The following table summarizes potential redox transformations.

TransformationReagent/ConditionFunctional Group ChangeProduct
Reductive DehalogenationZVI/NaBH₄ or Cu/FeR-CH₂-Cl → R-CH₃N-(2-phenoxyethyl)acetamide
Amide ReductionLiAlH₄R-C(=O)NH-R' → R-CH₂-NH-R'N-(2-chloroethyl)-2-phenoxyethan-1-amine
Aromatic OxidationPhotocatalysis (e.g., TiO₂)Ar-H → Ar-OH2-chloro-N-(2-(hydroxyphenoxy)ethyl)acetamide

Strategic Derivatization for the Construction of Diverse Organic Molecules

The high reactivity of the C-Cl bond makes this compound a valuable and strategic building block for the synthesis of a wide range of more complex organic molecules, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles. researchgate.net The chloroacetamide moiety serves as a versatile electrophilic synthon that can participate in substitution and subsequent cyclization reactions.

This strategy has been widely applied to N-aryl chloroacetamides. For example, reaction with sulfur nucleophiles like ammonium thiocyanate or thiourea can lead to the formation of thiazolidinone and thiazole (B1198619) ring systems, respectively. thermofisher.comscbt.com Similarly, reaction with nitrogen nucleophiles can be the first step in constructing heterocycles such as imidazoles or piperazine (B1678402) derivatives. researchgate.net The synthesis of thieno[2,3-b]pyridines has been accomplished using chloroacetamide derivatives as key precursors. These reactions often involve an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization step, providing efficient routes to complex heterocyclic frameworks. The phenoxyethyl side chain of the title compound can be carried through these synthetic sequences, imparting specific physicochemical properties to the final products.

The table below outlines examples of molecular scaffolds that can be constructed using chloroacetamide precursors.

PrecursorReagent(s)Resulting Heterocyclic System
N-Aryl ChloroacetamideAmmonium Thiocyanate2-(Arylimino)thiazolidin-4-one
N-Aryl ChloroacetamideThioureaN-Aryl-thiazol-2,4-diamine
N-Aryl Chloroacetamide2-MercaptonicotinonitrilesThieno[2,3-b]pyridine (B153569)
ChloroacetamideAromatic Aldehydes, Chloroacetyl Chlorideβ-Lactam

Synthesis of Imidazole and other Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, including imidazole derivatives. The general strategy involves the reaction of the chloroacetamide with a suitable binucleophile, where one nucleophilic center displaces the chloride ion, and a subsequent intramolecular cyclization leads to the formation of the heterocyclic ring.

For instance, the synthesis of certain imidazole derivatives can be achieved by treating 2-chloro-N-substituted phenyl acetamides with ethylenediamine (B42938) in the presence of toluene (B28343) and sulfur. wjpsonline.com While this specific example does not use the phenoxyethyl derivative, the underlying chemical principle of using the chloroacetamide as an electrophilic building block for heterocycle formation is directly applicable. The phenoxyethyl group would be incorporated into the final imidazole structure, imparting different physicochemical properties to the resulting molecule.

The reactivity of the chloroacetyl group is a key feature in the construction of diverse heterocyclic systems. researchgate.net The ease of replacement of the chlorine atom by nitrogen nucleophiles, often followed by intramolecular cyclization, provides a straightforward route to various heterocyclic frameworks. researchgate.net This reactivity has been exploited in the synthesis of a wide range of nitrogen-containing heterocycles, demonstrating the broad utility of chloroacetamide derivatives in medicinal and materials chemistry. researchgate.netfrontiersin.orgorganic-chemistry.org

Preparation of Thienopyridine and Thiazole Scaffolds

The electrophilic nature of this compound makes it a valuable reagent for the synthesis of fused heterocyclic systems like thienopyridines and thiazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

In the synthesis of thienopyridine derivatives, 2-chloro-N-arylacetamides can be reacted with 2-mercaptonicotinonitrile (B1308631) derivatives. nih.govresearchgate.net This reaction typically proceeds via an S-alkylation of the thiol group on the pyridine (B92270) ring, followed by an intramolecular cyclization to form the fused thiophene (B33073) ring. For example, reacting 2-mercapto-4,6-disubstituted nicotinonitriles with 2-chloro-N-arylacetamides in ethanol with a base like triethylamine (B128534) (TEA) at reflux leads to the formation of 2-((3-cyano-4,6-disubstituted-pyridin-2-yl)thio)-N-(aryl)acetamides. nih.gov These intermediates can then be cyclized to the corresponding thieno[2,3-b]pyridine derivatives. nih.govresearchgate.net

Similarly, thiazole scaffolds can be prepared using this compound. The synthesis often involves the reaction with a compound containing a thiourea or thioamide functional group. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide has been used as an intermediate to synthesize a variety of thiazole derivatives by reacting it with substituted anilines. nih.gov The chloroacetamide moiety readily undergoes nucleophilic substitution with the amino group of the aniline. nih.gov While this example illustrates the reactivity of a related chloroacetamide, the same principle applies to this compound for the synthesis of novel thiazole-containing compounds.

The versatility of this compound in these syntheses allows for the introduction of the N-(2-phenoxyethyl)acetamide side chain, which can be crucial for modulating the biological activity of the final thienopyridine or thiazole derivatives.

Formation of Benzimidazol-2-ylthio Acetamide Derivatives

This compound is a key reagent in the synthesis of benzimidazol-2-ylthio acetamide derivatives. This class of compounds is synthesized by the nucleophilic substitution reaction between 2-mercaptobenzimidazole and this compound.

The reaction involves the deprotonation of the thiol group of 2-mercaptobenzimidazole by a base, such as triethylamine or potassium carbonate, to form a thiolate anion. nih.govnih.gov This highly nucleophilic thiolate then attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a new carbon-sulfur bond. This results in the formation of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-phenoxyethyl)acetamide. nih.govnih.gov

This synthetic strategy has been successfully employed to create a library of N-substituted 2-((1H-benzimidazol-2-yl)thio)acetamide derivatives with various substituents on the acetamide nitrogen. nih.gov The reaction conditions are generally mild, often carried out in a suitable solvent like ethanol or methanol (B129727) at reflux. nih.govnih.gov The resulting benzimidazol-2-ylthio acetamide derivatives have been investigated for their potential biological activities. nih.gov

Photocyclization Routes to Polycyclic Systems (e.g., Paullone (B27933) and Kenpaullone (B1673391) Analogues)

While direct photocyclization of this compound itself is not a commonly reported route to paullone and kenpaullone analogues, the broader class of N-aryl chloroacetamides can undergo intramolecular cyclization reactions to form polycyclic systems. The synthesis of paullones, such as kenpaullone, typically involves a Fischer indole (B1671886) synthesis starting from 1H- nih.govbenzazepine-2,5(3H,4H)-diones. nih.gov This method allows for the construction of the core indolo[3,2-d] nih.govbenzazepin-6(5H)-one structure.

However, the reactivity of the chloroacetamide group is crucial in building precursors for such complex heterocyclic systems. While thermal cyclization is more common, photochemical methods can sometimes be employed for specific ring closures. The general principle involves the generation of a reactive intermediate, such as a radical or a nitrene, upon photolysis, which then initiates an intramolecular cyclization cascade.

The synthesis of thieno analogues of kenpaullone, for instance, has been achieved through established methods that likely involve the construction of a thieno[3',2':2,3]azepino[4,5-b]indol-5(4H)-one core. nih.gov Although not a direct photocyclization of this compound, this highlights the utility of building blocks that can be elaborated into complex, polycyclic kinase inhibitors. The N-(2-phenoxyethyl)acetamide moiety could be incorporated into precursors for such syntheses to generate novel analogues with potentially altered biological activities. nih.gov

Generation of Organochalcogenide Compounds

This compound can serve as a precursor for the synthesis of various organochalcogenide compounds, particularly those containing selenium and tellurium. The synthetic strategy relies on the nucleophilic substitution of the chlorine atom by a chalcogen nucleophile.

For the synthesis of organoselenium compounds, 2-chloro-N-arylacetamides are reacted with a selenium nucleophile, such as sodium hydrogen selenide (NaHSe). ekb.eg NaHSe can be prepared in situ by the reduction of selenium powder with sodium borohydride (NaBH4). ekb.eg The resulting selenide anion then displaces the chloride from the chloroacetamide to form a new carbon-selenium bond, yielding diorganyl selenide compounds. ekb.eg

Similarly, organotellurium compounds can be prepared. For example, cyclic telluride compounds have been synthesized by reacting N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with a telluride source. ekb.eg A mixture of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, an excess of sodium iodide, and tellurium powder in a suitable solvent like 2-ethoxy ethanol can be stirred to produce the corresponding cyclic telluride. ekb.eg

These reactions demonstrate the utility of this compound and related compounds as electrophilic partners in the formation of carbon-chalcogen bonds, leading to the generation of novel organochalcogenide compounds with potential applications in materials science and medicinal chemistry.

Interactive Data Table of Synthesized Compounds

Compound ClassStarting MaterialReagentProductReference
Thienopyridine2-Chloro-N-arylacetamide2-Mercaptonicotinonitrile2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide nih.gov
ThiazoleN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideSubstituted anilineN-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide nih.gov
Benzimidazol-2-ylthio Acetamide2-Chloro-N-substituted-acetamide2-Mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide nih.gov
Diorganyl Selenide2-Chloro-N-arylacetamideSodium hydrogen selenideBis-(N-arylacetamide) selenide ekb.eg
Cyclic TellurideN-benzyl-2-chloro-N-(2-chloroacetyl)acetamideTellurium powder, Sodium iodideCyclic telluride derivative ekb.eg

Mechanistic Investigations of Biological Activities Associated with 2 Chloro N 2 Phenoxyethyl Acetamide Analogues

Research into Antimicrobial Efficacy and Underlying Mechanisms

Analogues of 2-chloro-N-(2-phenoxyethyl)acetamide, particularly N-substituted-2-chloroacetamides, have demonstrated significant potential as antimicrobial agents. Their activity spans a broad range of pathogens, and research has begun to uncover the mechanisms driving their efficacy.

N-substituted phenyl-2-chloroacetamide analogues have shown notable effectiveness against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with somewhat lesser activity observed against Gram-negative bacteria like Escherichia coli. acs.org The biological activity of these chloroacetamides is influenced by the nature and position of substituents on the phenyl ring. acs.org For instance, analogues with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide, are among the most active. acs.org This enhanced activity is attributed to high lipophilicity, which facilitates the rapid passage of the molecules through the phospholipid bilayer of the bacterial cell membrane. acs.orgnih.gov

Further studies on analogues like 2-chloro-N-(4-methoxyphenyl)acetamide have suggested that the antimicrobial effect may be due to their interaction with DNA ligase, a critical enzyme for DNA replication and repair. researchgate.net Another analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has been investigated for its activity against Klebsiella pneumoniae. While it displays weak antibacterial activity on its own, its efficacy is significantly enhanced when used in combination with other antibacterial drugs. mdpi.com Research showed a synergistic effect when CFA was combined with meropenem (B701) and imipenem, suggesting it can optimize the action of these antibiotics and reduce the concentrations needed to achieve bacterial death. mdpi.com

Table 1: Antibacterial Activity of Selected 2-Chloro-N-phenylacetamide Analogues
CompoundTarget OrganismActivity/EffectProposed Mechanism/ObservationReference
Halogenated N-(substituted phenyl)-2-chloroacetamidesS. aureus, MRSAEffective InhibitionHigh lipophilicity aids passage through cell membrane acs.org
2-chloro-N-(4-methoxyphenyl)acetamideS. aureus, E. coli, Bacillus subtilis, etc.Antimicrobial ActivityIn silico analysis suggests interaction with DNA ligase researchgate.net
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA)K. pneumoniaeSynergistic effect with meropenem and imipenemOptimizes the effects of other antibacterial drugs mdpi.com

The antifungal properties of 2-chloro-N-phenylacetamide analogues have been extensively studied, particularly against pathogenic yeasts and molds. Research on 2-chloro-N-phenylacetamide demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. nih.govnih.gov This compound was found to inhibit all tested strains with Minimum Inhibitory Concentrations (MICs) ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentrations (MFCs) from 512 to 1,024 µg/mL. nih.govnih.gov

Mechanistic studies revealed that its mode of action against Candida species is not through the conventional pathways of damaging the fungal cell wall or binding to ergosterol (B1671047) in the cell membrane. nih.govnih.gov This suggests a novel mechanism of action that remains to be fully elucidated. Furthermore, this analogue demonstrated a remarkable ability to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. nih.govnih.gov

In contrast, when tested against Aspergillus niger, a different mechanism was proposed for 2-chloro-N-phenylacetamide. Studies indicated that its antifungal activity against this mold, with MICs between 32 and 256 μg/mL, is likely due to its interaction with ergosterol in the plasma membrane. acs.org This suggests that the mechanism of action for these compounds can be species-dependent.

Table 2: Antifungal and Antibiofilm Activity of 2-Chloro-N-phenylacetamide
Target OrganismMIC Range (µg/mL)MFC Range (µg/mL)Biofilm InhibitionProposed MechanismReference
C. albicans, C. parapsilosis128 - 256512 - 1,024Up to 92%Not ergosterol binding or cell wall damage nih.govnih.gov
Aspergillus niger32 - 25664 - 1,024Not specifiedInteraction with plasma membrane ergosterol acs.org

Exploration of Anticancer Activity and Apoptosis Induction Pathways

The chloroacetamide and dichloroacetamide chemical scaffolds are subjects of detailed research for their potential as cytotoxic agents against cancer cells. nih.gov These compounds are known to act as covalent inhibitors and have been investigated for their ability to target a wide range of molecular pathways involved in carcinogenesis. nih.gov

Mechanistic studies have identified several potential targets for these molecules, including fibroblast growth factor receptors (FGFR), alcohol/aldehyde dehydrogenases (ADH/ALDH), KRAS, PARP, and pyruvate (B1213749) dehydrogenase kinases (PDKs). nih.gov The ability of chloroacetamides to covalently bind to their targets makes them attractive for developing potent and specific anticancer agents. nih.gov The anticancer effects of these compounds are often mediated through the induction of apoptosis, a form of programmed cell death. Apoptosis can be initiated through various signaling cascades, including the intrinsic mitochondrial pathway, which is regulated by the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins. nih.gov An increased BAX/BCL-2 ratio is a key indicator of apoptosis induction. nih.gov Additionally, pathways involving tumor suppressor proteins like p53, which can regulate the cell cycle via proteins such as p21, are also crucial in mediating the effects of anticancer agents. nih.gov Studies on 2-(substituted phenoxy) acetamide (B32628) derivatives have confirmed their potential as anticancer agents, with certain halogenated compounds showing promising activity. researchgate.net

Assessment of Antiviral Potential and Receptor Binding Modulation

While research into the antimicrobial and anticancer properties of chloroacetamide analogues is extensive, their antiviral potential is an emerging area of study. Recent investigations have highlighted the utility of di- and trihaloacetamides as covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Dichloroacetamide and tribromoacetamide (B152587) warheads have been incorporated into inhibitor designs, yielding compounds with potent enzymatic inhibition and antiviral activity against SARS-CoV-2. nih.gov

These rationally designed inhibitors form a covalent adduct with the catalytic cysteine residue (C145) of the Mpro. nih.gov For example, the compound Jun9-62-2R, a dichloroacetamide, inhibited SARS-CoV-2 replication in Vero E6 cells with a half-maximal effective concentration (EC₅₀) of 0.90 µM. nih.gov Another compound, Jun9-88-6R, featuring a tribromoacetamide warhead, showed even greater potency with an EC₅₀ of 0.58 µM. nih.gov These findings demonstrate that the chloroacetamide scaffold can be effectively utilized to develop covalent inhibitors that modulate receptor binding and inhibit key viral enzymes, representing a promising avenue for new antiviral drug development.

Mechanistic Studies of Analgesic and Anti-inflammatory Properties

Certain analogues of this compound have been identified as having potential analgesic and anti-inflammatory properties. A study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds with halogens on the aromatic ring were particularly effective. researchgate.net Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was shown to exhibit anticancer, anti-inflammatory, and analgesic activities simultaneously. researchgate.net

While direct mechanistic studies on how this compound analogues exert their analgesic and anti-inflammatory effects are limited, the mechanisms of other acetamide-bearing compounds and anti-inflammatory drugs provide potential insights. The analgesic and anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. It is plausible that phenoxy acetamide derivatives could act via a similar mechanism.

Another potential pathway involves the modulation of ion channels responsible for nerve signal transmission. Some analgesic agents function by inhibiting voltage-dependent sodium and potassium channels, thereby suppressing the conduction of nerve action potentials that transmit pain signals. Furthermore, some peripherally acting agonists of kappa-opioid receptors are known to produce potent analgesic and anti-inflammatory effects. Future mechanistic studies will be necessary to determine if the analgesic and anti-inflammatory properties of this compound analogues are mediated through COX inhibition, interaction with pain-related ion channels, or activity at opioid receptors.

Modulation of Inflammatory Cytokine Release and Associated Pathways

The inflammatory response is a complex biological process orchestrated by a variety of signaling molecules, among which cytokines play a pivotal role. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are key mediators in the initiation and propagation of inflammation. The modulation of these cytokines and their associated signaling pathways represents a significant therapeutic strategy for a range of inflammatory disorders.

While direct studies on this compound are limited, research on broader classes of acetamide derivatives suggests a potential for anti-inflammatory activity through the regulation of inflammatory mediators. For instance, certain N-(2-hydroxyphenyl) acetamide derivatives have been shown to reduce the serum levels of IL-1β and TNF-α in animal models of arthritis. This effect is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Its activation is a central event in the inflammatory cascade. The inhibition of NF-κB signaling by various compounds can, therefore, lead to a broad-spectrum anti-inflammatory effect.

The general structure of this compound, featuring an acetamide linkage and a phenoxy group, is found in various compounds with demonstrated anti-inflammatory properties. The anti-inflammatory and analgesic activities of some 2-(substituted phenoxy) acetamide derivatives have been reported, with halogen substitutions on the aromatic ring appearing to be favorable for these activities. nih.gov This suggests that analogues of this compound could potentially exert their anti-inflammatory effects by attenuating the release of pro-inflammatory cytokines, possibly through the modulation of the NF-κB pathway or other upstream signaling cascades. However, specific mechanistic studies on this compound itself are required to confirm this hypothesis and to elucidate the precise molecular interactions involved.

Enzyme Inhibition Kinetics and Molecular Interactions

The biological activity of a compound is often dictated by its ability to interact with and modulate the function of specific enzymes. This section examines the inhibitory potential of this compound analogues against several key enzymes implicated in physiological and pathological processes.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile.

Many acetamide derivatives have been investigated as potential COX inhibitors. nih.govnih.gov The acetamide moiety is a common structural feature in a number of non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies have been performed on some 2-chloro-N,N-diphenylacetamide derivatives to explore their binding interactions with the active sites of COX-1 and COX-2. nih.gov These computational studies aim to predict the binding affinity and selectivity of the compounds, providing insights for the design of more potent and selective inhibitors.

However, a review of the available scientific literature did not yield specific kinetic data, such as IC50 values, for the inhibition of COX-1 and COX-2 by this compound or its direct analogues. While the general class of acetamides has been explored for COX inhibition, dedicated studies on this specific compound and its closely related derivatives are necessary to determine their potency and selectivity towards the COX isoforms.

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine. There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.

A study on a series of 2-phenoxyacetamide (B1293517) analogues has demonstrated their potential as potent and selective inhibitors of MAO-A. nih.gov Although this compound was not explicitly tested, the structure-activity relationship (SAR) data from this study provide valuable insights into the potential activity of its analogues. The study revealed that substitutions on the phenoxy ring significantly influence the inhibitory potency and selectivity for MAO-A over MAO-B.

For instance, the introduction of a methoxy (B1213986) group at the para-position of the phenoxy ring resulted in a compound with high selectivity for MAO-A. The inhibitory activities of several 2-phenoxyacetamide analogues against MAO-A and MAO-B are presented in the table below.

CompoundRIC50 MAO-A (μM)IC50 MAO-B (μM)Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A)
1 H0.0942.324.5
2 2-CH30.0683.551.5
3 3-CH30.1684.828.6
4 4-CH30.0522.955.8
5 2-OCH30.1478.960.5
6 3-OCH30.0856.778.8
7 4-OCH30.0358.6245.7
8 2-Cl0.2512.349.2
9 3-Cl0.189.854.4
10 4-Cl0.127.562.5
Data adapted from a study on 2-phenoxyacetamide analogues. nih.gov

The data indicate that electron-donating groups, such as methyl and methoxy, on the phenoxy ring generally enhance MAO-A inhibitory activity and selectivity. The position of the substituent also plays a crucial role, with para-substitution often leading to the most favorable activity profile. The presence of a chlorine atom, as in this compound, suggests that this compound and its analogues are likely to exhibit MAO-A inhibitory activity. Molecular docking studies on other acetamide derivatives have shown interactions with key amino acid residues in the active site of MAO-A, providing a rationale for their inhibitory mechanism. researchgate.net

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, joining breaks in the phosphodiester backbone of DNA. These enzymes play a critical role in DNA replication, repair, and recombination. The inhibition of DNA ligase can lead to the accumulation of DNA damage and ultimately cell death, making it an attractive target for the development of anticancer agents.

A comprehensive search of the scientific literature did not reveal any direct studies investigating the interaction of this compound or its analogues with DNA ligase. Furthermore, there is no available data to suggest that these compounds perturb nucleic acid synthesis through the inhibition of this enzyme. While some structurally distinct acetamide-containing compounds have been reported to interact with DNA or interfere with DNA-related processes, these findings cannot be directly extrapolated to the this compound scaffold. Therefore, the potential for this class of compounds to act as DNA ligase inhibitors remains an open area for future investigation.

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS provides the sole intracellular source of thymidylate. Consequently, the inhibition of TS leads to a depletion of the dTMP pool, which in turn disrupts DNA replication and repair, ultimately leading to cell death. This makes TS a well-established target for cancer chemotherapy.

Despite the importance of TS as a therapeutic target, a thorough review of the existing scientific literature did not provide any evidence for the inhibition of thymidylate synthase by this compound or its analogues. The known inhibitors of TS, such as 5-fluorouracil (B62378) and pemetrexed, have distinct chemical structures and mechanisms of action that are not readily comparable to the phenoxyacetamide scaffold. While some novel heterocyclic compounds incorporating acetamide moieties have been explored as potential anticancer agents, their mechanism of action has not been linked to the inhibition of thymidylate synthase. mdpi.com Thus, there is currently no scientific basis to suggest that this compound analogues exert their biological effects through the inhibition of this enzyme.

Structure-Activity Relationship (SAR) Studies for Biological Profile Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound and evaluating the resulting changes in potency and selectivity, researchers can identify key pharmacophoric features and guide the design of more effective and safer therapeutic agents.

For the analogues of this compound, the available data, particularly from studies on MAO-A inhibition, allow for the deduction of some preliminary SAR trends.

Influence of the Phenoxy Ring Substituents: The nature and position of substituents on the phenoxy ring appear to be a major determinant of biological activity. In the context of MAO-A inhibition, the following observations have been made for 2-phenoxyacetamide analogues:

Electron-donating groups: The presence of electron-donating groups, such as methyl (-CH3) and methoxy (-OCH3), on the phenoxy ring generally leads to an increase in MAO-A inhibitory potency and selectivity over MAO-B. nih.gov

Positional Isomerism: The position of the substituent on the phenoxy ring is crucial. For both methyl and methoxy substituents, the para-position (position 4) generally confers the highest potency and selectivity for MAO-A. nih.gov

Halogen Substitution: The presence of a halogen, such as chlorine (-Cl), also results in MAO-A inhibitory activity. While the potency may be slightly lower than that of the methoxy-substituted analogues, the compounds retain a good selectivity profile. nih.gov

The Chloroacetamide Moiety: The 2-chloroacetamide (B119443) group is a reactive moiety and can potentially act as an electrophile. In some contexts, chloroacetamide-containing compounds can function as irreversible inhibitors by forming covalent bonds with nucleophilic residues (such as cysteine) in the active site of an enzyme. However, the studies on phenoxyacetamide analogues as MAO-A inhibitors suggest a reversible mode of inhibition. Further investigation is needed to clarify the precise role of the chloro group in the biological activity of this compound.

Computational Chemistry and Molecular Modeling for 2 Chloro N 2 Phenoxyethyl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For the broader class of phenoxy acetamide (B32628) derivatives, molecular docking has been instrumental in identifying and optimizing their biological activities. For instance, studies on substituted phenoxy acetamides have utilized docking to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). galaxypub.coarchivepp.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site that are responsible for the compound's inhibitory effect. Similarly, novel N-substituted acetamide derivatives have been designed and evaluated as P2Y14R antagonists, with molecular docking guiding the understanding of their binding mechanisms. nih.gov

In a hypothetical docking study of 2-chloro-N-(2-phenoxyethyl)acetamide, the molecule would be docked into the active site of a relevant target protein. The simulation would predict the binding energy, which correlates with binding affinity, and reveal the specific amino acid residues involved in the interaction. The phenoxy group might engage in π-π stacking or hydrophobic interactions, while the acetamide moiety could act as a hydrogen bond donor or acceptor. The chloroacetyl group, being an electrophile, could also be investigated for potential covalent interactions with nucleophilic residues like cysteine.

Table 1: Example Molecular Docking Data for Related Phenoxy Acetamide Derivatives This table presents illustrative data from studies on similar compounds to demonstrate the typical output of docking simulations.

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Phenoxy Acetamide Derivative COX-2 -8.5 to -10.2 Arg120, Tyr355, Ser530

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules, MD can assess the conformational stability of a ligand, the flexibility of the target protein, and the stability of the ligand-protein complex.

While specific MD studies on this compound are unavailable, research on related chloroacetamide derivatives has employed this technique. For example, MD simulations are often used to validate the results of molecular docking. researchgate.net After docking a ligand into a protein's active site, an MD simulation can be run for several nanoseconds to observe whether the ligand remains stably bound in its predicted pose. These simulations can reveal subtle changes in protein conformation upon ligand binding and provide a more accurate estimation of binding free energies. For this compound, an MD simulation could be used to understand the flexibility of the phenoxyethyl side chain and how its conformation influences binding to a target.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can calculate a wide range of descriptors related to molecular geometry, electronic structure, and chemical reactivity.

For related phenoxy acetamide derivatives, DFT calculations have been used to explore thermodynamic stability, optimize molecular geometry, and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and are useful for predicting sites susceptible to electrophilic or nucleophilic attack.

A DFT study of this compound would provide optimized bond lengths and angles, atomic charges, and the dipole moment. The calculation of HOMO-LUMO energies would help in understanding its electronic behavior and reactivity. The MEP map would likely show negative potential around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential around the amide hydrogen, a site for nucleophilic interaction.

Table 2: Example of DFT-Calculated Properties for a Thymol-Derived Phenoxy Acetamide This table shows representative data for a related compound to illustrate the outputs of DFT calculations.

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Energy Gap (ΔE) 4.7 eV

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of compounds and then using regression analysis to create a mathematical equation that predicts the activity or property.

QSAR studies have been successfully applied to classes of compounds that include the 2-chloro-N-(substituted-phenyl)acetamide and 2-phenoxy-N-substituted acetamide scaffolds. These studies identify which molecular features are most important for a desired biological effect, such as antimicrobial or anticancer activity. For example, a QSAR model might reveal that higher lipophilicity and the presence of specific electronic features on the phenyl ring enhance the activity of the compounds. These models are valuable for predicting the activity of new, unsynthesized derivatives and prioritizing which compounds to synthesize and test.

In Silico Prediction of Theoretical Molecular Interactions and Biological Pathways

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are critical for its development as a potential therapeutic agent. These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the drug discovery process.

Studies on flavonoid acetamide derivatives, for example, have shown that chemical modification can significantly improve bioavailability and ADMET profiles. rsc.orgresearchgate.net For this compound, in silico ADMET prediction tools could estimate properties like aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential for hERG channel inhibition. Furthermore, pathway prediction tools can suggest potential metabolic transformations the molecule might undergo in vivo, identifying likely metabolites that could be formed through processes like hydroxylation, dehalogenation, or conjugation.

Computational Retrosynthesis and Synthetic Route Prediction

Computational retrosynthesis uses artificial intelligence and machine learning algorithms to plan the synthesis of a target molecule. By working backward from the final product, these tools identify potential disconnections and suggest precursor molecules that are commercially available or easier to synthesize. This approach can accelerate the discovery of novel and efficient synthetic routes.

The synthesis of this compound can be readily planned using computational retrosynthesis. A likely primary disconnection identified by such a program would be at the amide bond. This suggests a synthetic route involving the acylation of 2-phenoxyethan-1-amine with chloroacetyl chloride or a related acylating agent. Another possible disconnection is at the ether linkage, though this is a less common retrosynthetic step for this type of molecule. By analyzing vast databases of chemical reactions, these computational tools can also suggest optimal reaction conditions, catalysts, and solvents, streamlining the process of chemical synthesis.

Applications As a Versatile Chemical Building Block and Research Intermediate

Strategic Utility in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 2-chloro-N-(2-phenoxyethyl)acetamide serves as a key precursor for the construction of a variety of organic molecules. The α-chloroacetamide functional group is a potent electrophile, rendering the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is harnessed in numerous synthetic strategies to forge new carbon-carbon and carbon-heteroatom bonds.

The high mobility of the chlorine atom, coupled with the reactivity of the N-H group within the chloroacetamide moiety, makes it a useful scaffold for designing and synthesizing a range of heterocyclic compounds. arkat-usa.org For instance, chloroacetamide derivatives are known to be valuable synthetic intermediates for the creation of aziridines, lactams, piperazines, oxazolidines, and imidazolidines. arkat-usa.org These heterocyclic cores are prevalent in many biologically active molecules and pharmaceutical agents.

The general synthetic utility of chloroacetamides is well-documented, where they act as intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds. nih.gov The synthesis of this compound itself can be achieved through the reaction of 2-phenoxyethanamine with chloroacetyl chloride. This straightforward preparation further enhances its utility as a readily accessible building block for more intricate synthetic endeavors.

Facilitating the Design and Preparation of Complex Molecular Architectures

The structural attributes of this compound facilitate its use in the design and preparation of complex molecular architectures. The chloroacetamide portion of the molecule can readily undergo substitution reactions with various nucleophiles, such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups and the extension of the molecular framework.

For example, 2-chloro-N-arylacetamides are utilized as precursors for creating novel mono- and bis-thieno[2,3-b]pyridines, which are scaffolds with recognized pharmacological activities. ajol.info The chloroacetyl group serves as a reactive handle to introduce the acetamide (B32628) linkage to other molecular fragments. While not directly involving this compound, this illustrates the synthetic potential of the chloroacetamide functional group it possesses.

Role in Agrochemical Research and Development of Novel Herbicides

Chloroacetamides represent a significant class of synthetic herbicides that have been widely used in agriculture for their effectiveness in controlling weeds. tandfonline.comjbiochemtech.com These compounds are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, a mode of action shared with other herbicide classes like oxyacetamides. nbinno.com The disruption of VLCFA synthesis leads to a failure in early seedling growth and ultimately plant death. nbinno.com

The herbicidal activity of chloroacetamides is intricately linked to their chemical structure and reactivity. arkat-usa.org Studies on the structure-activity relationship of chloroacetamides have shown that modifications to the N-substituent can significantly impact their efficacy and selectivity. tandfonline.com The phenoxyethyl group in this compound introduces a structural motif also found in phenoxy herbicides, another important class of agrochemicals. biointerfaceresearch.com This combination of a chloroacetamide core with a phenoxy-containing side chain makes it an interesting candidate for the development of novel herbicides.

Research into phenoxyacetamide derivatives has demonstrated their potential as herbicides. archivepp.comresearchgate.net For instance, a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives exhibited significant inhibition of weed germination. archivepp.comresearchgate.net While this research focuses on a different substitution pattern on the acetamide nitrogen, it underscores the herbicidal potential of the phenoxyacetamide scaffold. The development of new herbicides is crucial to address the growing issue of weed resistance to existing products, and exploring derivatives of this compound could lead to new and effective weed management solutions. nih.govresearchgate.net

Table 1: Herbicidal Activity of Selected Chloroacetamide and Phenoxyacetamide Derivatives This table is for illustrative purposes and showcases the herbicidal potential of the general chemical classes to which this compound belongs. Specific data for the title compound was not available in the searched literature.

Compound ClassTarget WeedsMechanism of ActionReference
ChloroacetamidesAnnual grasses and small-seeded broadleaf weedsInhibition of very-long-chain fatty acid (VLCFA) synthesis nbinno.com
Phenoxy HerbicidesBroadleaf weedsSynthetic auxins biointerfaceresearch.com
N-(thiazol-2-yl)phenoxyacetamide derivativesEchinochloa crusgalli, Lactuca sativaInhibition of seed germination archivepp.comresearchgate.net

Emerging Applications in Material Science Research

While the primary applications of this compound are in organic synthesis and agrochemical research, its structural features suggest potential for use in material science. The amide bond is a fundamental functional group in a vast array of polymers and advanced materials. acs.org The reactivity of the chloroacetamide group allows it to be incorporated into polymer chains or used to modify existing polymer surfaces.

The phenoxy group, being an aromatic moiety, can contribute to the thermal stability and rigidity of a polymer backbone. Furthermore, molecules with delocalized π-systems, such as those containing aromatic rings, are of interest for applications in advanced functional materials. nih.gov While the phenoxy group itself is a simple aromatic system, its incorporation into more complex conjugated structures, potentially facilitated by the reactivity of the chloroacetamide group, could lead to materials with interesting optical or electronic properties.

Additionally, N-substituted acetamides have been investigated for their potential in the development of liquid crystals. researchgate.net The specific molecular geometry and intermolecular interactions of this compound and its derivatives could potentially lead to the formation of mesophases under certain conditions. The synthesis of reactive disperse dyes containing halogenated acetamide groups for dyeing fabrics also points to the potential of this class of compounds in the dye industry. researchgate.net Although specific research on this compound in material science is not widely documented, its chemical nature makes it a plausible candidate for exploration in the synthesis of novel polymers, dyes, and other functional materials.

Advanced Analytical Methodologies for Characterization and Monitoring of 2 Chloro N 2 Phenoxyethyl Acetamide

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of synthesized 2-chloro-N-(2-phenoxyethyl)acetamide and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used to monitor the progress of a chemical reaction. libretexts.org During the synthesis of this compound, for instance from 2-phenoxyethylamine (B128699) and chloroacetyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. The plate is then developed in an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The separated spots are visualized, typically under UV light. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the more polar acetamide (B32628) product, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. The relative retention factor (Rf) values of the spots provide a reliable measure of the reaction's progress. libretexts.orgthieme.de

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is the method of choice for determining the purity of the final this compound product and for quantitative analysis in various matrices. nih.gov

A reversed-phase HPLC (RP-HPLC) method is typically suitable for chloroacetamide derivatives. sielc.comsielc.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A gradient or isocratic elution using a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid for improved peak shape, would effectively separate the target compound from impurities. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic phenoxy group shows strong absorbance (around 254 nm). researchgate.net

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method provides high accuracy, precision, and sensitivity, making it ideal for quality control. nih.govnih.gov

Table 4: Proposed HPLC Parameters for the Analysis of this compound

ParameterSuggested Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (with 0.1% Formic Acid)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Elemental Analysis (CHN) for Compound Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. This destructive analytical method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a fundamental validation of the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₂ClNO₂. Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 213.66 g/mol .

The theoretical percentages are as follows:

Carbon (C): 56.21%

Hydrogen (H): 5.66%

Nitrogen (N): 6.55%

In a typical experimental workflow, a small, precisely weighed sample of the purified compound is combusted in a controlled oxygen atmosphere. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are quantitatively measured. From the amounts of these gases, the original mass percentages of C, H, and N in the sample are determined.

To illustrate the application and interpretation of this methodology, detailed research findings for a structurally related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, are presented. This compound shares the chloroacetamide functional group and an aromatic ring, making it a relevant example. The molecular formula for 2-chloro-N-(2-methoxyphenyl)acetamide is C₉H₁₀ClNO₂.

A comparison between the calculated and found elemental percentages for 2-chloro-N-(2-methoxyphenyl)acetamide demonstrates the utility of CHN analysis in compound verification. The close agreement between the theoretical and experimental values, typically within a ±0.4% margin of error, provides strong evidence for the successful synthesis and purity of the intended compound.

Below is an interactive data table presenting the theoretical elemental composition of this compound and a comparison of theoretical versus experimental data for the related compound, 2-chloro-N-(2-methoxyphenyl)acetamide.

Compound NameMolecular FormulaAnalysis TypeCarbon (%)Hydrogen (%)Nitrogen (%)
This compoundC₁₀H₁₂ClNO₂Theoretical56.215.666.55
2-chloro-N-(2-methoxyphenyl)acetamideC₉H₁₀ClNO₂Theoretical54.155.057.02
2-chloro-N-(2-methoxyphenyl)acetamideC₉H₁₀ClNO₂Experimental54.195.047.05

The data for 2-chloro-N-(2-methoxyphenyl)acetamide shows a negligible difference between the calculated and observed values, confirming its elemental integrity. This underscores the importance and reliability of CHN elemental analysis as a fundamental tool in the rigorous characterization of newly synthesized chemical entities like this compound.

Future Research Directions and Unexplored Avenues for 2 Chloro N 2 Phenoxyethyl Acetamide

Rational Design of Next-Generation Bioactive Analogues

The rational design of new molecules based on a lead compound is a cornerstone of medicinal chemistry and materials science. For 2-chloro-N-(2-phenoxyethyl)acetamide, future research can systematically modify its structure to enhance known activities or discover new ones. The core structure presents several opportunities for modification, including substitution on the phenyl ring, alteration of the ethyl linker, and replacement of the chlorine atom.

Structure-Activity Relationship (SAR) studies will be crucial. By synthesizing a library of analogues and evaluating their biological effects, researchers can establish clear relationships between chemical structure and activity. For instance, studies on other phenoxy acetamide (B32628) derivatives have shown that the presence of halogen-containing groups can enhance anti-inflammatory functions. This suggests that introducing substituents like fluorine, bromine, or trifluoromethyl groups onto the phenoxy ring of this compound could be a fruitful starting point.

Table 1: Proposed Analogues of this compound for SAR Studies
Modification SiteProposed Substituent/ChangePotential Impact/Rationale
Phenoxy Ring-F, -Cl, -Br, -NO2, -CH3, -OCH3Modulate lipophilicity, electronic properties, and steric hindrance to improve target binding and pharmacokinetic properties.
Ethyl LinkerShorten/lengthen chain, introduce rigidity (e.g., cyclopropyl)Optimize spatial orientation and distance between the phenoxy and acetamide moieties for better receptor fit.
Acetamide GroupReplace chlorine with other nucleophiles (e.g., -OH, -SH, amines)Explore different chemical reactivities and potential for covalent or non-covalent interactions with biological targets.

The design process can be guided by creating peptidomimetics or bioisosteric replacements to improve pharmacokinetic profiles while retaining the key stereochemical features responsible for bioactivity. mdpi.com

Identification of Novel Molecular Targets and Biological Pathways

A significant challenge and opportunity lie in identifying the specific molecular targets and biological pathways through which this compound and its future analogues exert their effects. The chloroacetamide moiety is known to be a reactive electrophile, capable of forming covalent bonds with nucleophilic residues like cysteine in proteins. rsc.org

Future research should focus on:

Target Deconvolution: Employing techniques such as chemical proteomics and activity-based protein profiling to identify the proteins that covalently bind to the compound in biological systems. Studies on other chloroacetamide herbicides have identified enzymes like very-long-chain fatty acid elongases and type III polyketide synthases as potential targets through covalent modification of an active site cysteine. nih.gov

Pathway Analysis: Once potential targets are identified, transcriptomics and metabolomics can be used to understand the downstream effects on biological pathways. For example, related N-(2-hydroxyphenyl)acetamides have been shown to alter gene expression profiles in plants, indicating an influence on specific signaling or metabolic pathways. mdpi.com

Molecular Docking and Simulation: Computational studies can predict the binding modes of the compound with potential targets. For instance, derivatives of other acetamides have been docked against enzymes like Cyclooxygenase (COX) to rationalize their anti-inflammatory and analgesic activities. archivepp.com Similar approaches could be used to screen this compound against a panel of known drug targets to generate hypotheses for experimental validation.

Development of Innovative and Sustainable Synthetic Methodologies

The conventional synthesis of N-substituted chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride, often using organic solvents and a base. tandfonline.com While effective, these methods can present environmental and safety challenges. Future research should prioritize the development of innovative and sustainable synthetic routes.

Key areas for improvement include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. tandfonline.commdpi.com Aqueous-phase reactions for chloroacetamide synthesis have been successfully developed, offering benefits in terms of cost, safety, and environmental impact. tandfonline.comgoogle.com

Catalysis: Developing metal-free or recyclable catalytic systems to improve reaction efficiency and reduce waste. acs.org For example, Brønsted acidic ionic liquids have been used as reusable promoters for the synthesis of N-aryl amides.

Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasound to accelerate reaction times and improve yields, often under solvent-free conditions. acs.orgmdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, a core principle of green chemistry. acs.org This could involve exploring multi-component reactions or novel C-H activation strategies. researchgate.netacs.org

Table 2: Comparison of Synthetic Methodologies
MethodologyConventional ApproachFuture Sustainable Approach
SolventDichloromethane (B109758), Toluene (B28343)Water, Polyethylene glycol (PEG), Ionic Liquids
Catalyst/ReagentStoichiometric base (e.g., Triethylamine)Recyclable catalysts, Metal-free conditions
Energy InputConventional heating (reflux)Microwave irradiation, Ultrasonication
Work-upSolvent extraction, Column chromatographySimple filtration, Precipitation in water

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov Integrating these computational tools can significantly accelerate the research and development of this compound derivatives.

Future applications include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models and deep learning algorithms to predict the bioactivity of newly designed analogues before synthesis. nih.govnih.govresearchgate.net ML models can be trained on existing data from other chloroacetamide compounds to forecast properties like herbicidal, antimicrobial, or anticancer activity. researchgate.netnih.gov

De Novo Design: Employing generative AI models to design novel molecules with desired properties from scratch. crimsonpublishers.com These models can explore a vast chemical space to propose innovative structures that might not be conceived through traditional medicinal chemistry intuition.

Virtual Screening: Screening large virtual libraries of compounds against identified or hypothesized biological targets to find new hits. nih.govplos.org This can prioritize which analogues of this compound are most promising for synthesis and experimental testing.

Synthesis Prediction: Using AI to predict optimal reaction conditions and even design entire synthetic routes, which can aid in the development of the sustainable methodologies discussed in the previous section. acs.orgresearchgate.net

Exploration of Unconventional Applications in Interdisciplinary Scientific Fields

Beyond potential therapeutic uses, the chemical structure of this compound lends itself to exploration in various interdisciplinary fields. The combination of an aromatic ether and a reactive acetamide group provides a versatile scaffold for creating novel functional materials.

Unexplored avenues for research include:

Agrochemicals: Building upon the known herbicidal activity of many chloroacetamides, this compound and its analogues could be systematically screened for other agrochemical properties, such as antifungal, insecticidal, or plant growth-regulating activities. researchgate.net

Materials Science: The N-substituted acetamide motif can be incorporated into polymers or attached to surfaces. Functionalized graphene and other nanomaterials often incorporate organic molecules to tailor their properties for specific applications like sensors or catalysts. mdpi.com The phenoxyethyl group could be modified to create monomers for polymerization or ligands for metal-organic frameworks.

Chemical Biology: The reactive chloroacetamide group makes it an ideal candidate for development as a chemical probe. researchgate.net By attaching a reporter tag (like a fluorophore or biotin), researchers could use derivatives of this compound to visualize and isolate its protein targets within cells, providing powerful tools to study complex biological systems.

Nonlinear Optics: Aniline-based amides have been investigated for their nonlinear optical (NLO) properties, which are important for optoelectronic devices. mdpi.comresearchgate.net The electronic characteristics of the phenoxy acetamide scaffold could be tuned to explore its potential in this area of materials science.

By pursuing these diverse research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable lead for developing new medicines, materials, and scientific tools.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2-phenoxyethyl)acetamide?

A common method involves nucleophilic substitution of 2-chloroacetamide with phenoxyethylamine derivatives under mild alkaline conditions. For example, reacting 2-chloroacetamide with a phenoxyethylamine precursor in acetonitrile using K₂CO₃ as a base at room temperature for 24 hours, followed by solvent evaporation and purification via recrystallization . TLC monitoring (hexane:ethyl acetate, 9:1) ensures reaction completion. Alternative routes include condensation reactions with cyanoacetic acid under condensing agents .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : To resolve CH₂, NH, and aromatic proton signals (e.g., δ 4.2–4.5 ppm for chloroacetamide CH₂) .
  • FTIR : Identification of C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • XRD : For crystallographic validation of intramolecular interactions (e.g., C–H···O) and hydrogen bonding patterns .
  • Mass spectrometry : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can reaction conditions be optimized for functional group transformations (e.g., azide introduction)?

Azide substitution (e.g., replacing Cl with N₃⁻) requires refluxing 2-chloro-N-phenylacetamide with NaN₃ in a toluene:water (8:2) solvent system. Key parameters:

  • Temperature : 80–100°C for 5–7 hours .
  • Stoichiometry : 1.5 equivalents of NaN₃ to ensure complete substitution.
  • Purification : Ethanol recrystallization or ethyl acetate extraction for liquid products .
    Monitor reaction progress via TLC and validate product purity using NMR and IR.

Q. How can contradictions in spectroscopic data for substituted chloroacetamides be resolved?

Discrepancies in NMR or IR peaks (e.g., unexpected splitting or shifts) may arise from conformational isomerism or solvent effects. Strategies include:

  • Cross-validation : Compare experimental data with computational predictions (DFT calculations) .
  • Crystallography : Resolve ambiguities using single-crystal XRD to confirm bond lengths and intermolecular interactions .
  • Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation) causing signal broadening .

Q. What environmental persistence and toxicity profiles are associated with chloroacetamide derivatives?

Chloroacetamides exhibit moderate environmental persistence due to hydrolytic stability (half-life >30 days in water). Key findings:

  • Ecotoxicity : LC₅₀ values for aquatic organisms (e.g., Daphnia magna) range from 1–10 mg/L, indicating moderate toxicity .
  • Degradation pathways : Microbial breakdown via dechlorination or hydroxylation under aerobic conditions .
    Structure-activity relationships (SAR) show electron-withdrawing substituents (e.g., nitro groups) enhance herbicidal activity but increase bioaccumulation risks .

Q. How do hydrogen-bonding interactions influence the crystallographic packing of N-(substituted phenyl) derivatives?

Intramolecular C–H···O and intermolecular N–H···O bonds stabilize crystal lattices. For example:

  • Intramolecular interactions : C–H···O bonds reduce molecular flexibility, favoring planar configurations .
  • Intermolecular networks : N–H···O hydrogen bonds form chains or sheets, influencing melting points and solubility .
    XRD data for 2-chloro-N-(4-fluorophenyl)acetamide reveal a monoclinic lattice (space group P2₁/c) with Z = 4 .

Methodological Considerations

Q. How can regioselectivity challenges in electrophilic substitutions be addressed?

For regioselective functionalization (e.g., nitration or halogenation):

  • Directing groups : Use meta-directing substituents (e.g., -NO₂) to control reaction sites.
  • Protection/deprotection : Temporarily block reactive sites (e.g., amide NH) with Boc groups .
  • Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance selectivity in aromatic substitutions .

Q. What computational tools are suitable for predicting the reactivity of chloroacetamide derivatives?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Screen bioactivity by simulating interactions with enzyme active sites (e.g., herbicide targets like ALS enzymes) .
  • QSAR models : Corrogate substituent effects with logP, polar surface area, and Hammett constants .

Data Contradiction Analysis

Q. How to interpret conflicting bioassay results for herbicidal activity?

Contradictions may arise from assay conditions (e.g., pH, light exposure) or impurity interference. Mitigation steps:

  • Reproducibility checks : Repeat assays with HPLC-purified samples.
  • Positive controls : Compare with commercial herbicides (e.g., alachlor) to calibrate activity thresholds .
  • Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may exhibit unintended bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.